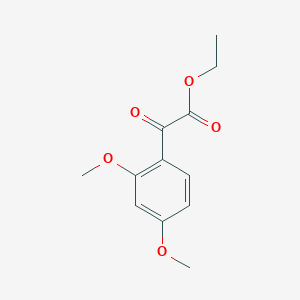

Ethyl 2,4-dimethoxybenzoylformate

Übersicht

Beschreibung

Ethyl 2,4-dimethoxybenzoylformate is an organic compound with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two methoxy groups attached to a benzene ring and an ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethoxybenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl oxalyl monochloride with 1,3-dimethoxybenzene in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out in dichloromethane at low temperatures (0°C) to ensure the stability of the intermediates and to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dimethoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2,4-dimethoxybenzoylformate is primarily recognized for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study conducted by researchers at a pharmaceutical institute demonstrated that certain derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Bacterial Strain |

|---|---|---|

| This compound derivative A | Moderate | Staphylococcus aureus |

| This compound derivative B | High | Escherichia coli |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Materials Science

This compound is also utilized in materials science, particularly in the synthesis of polymers and coatings.

Photoinitiators for Polymerization

The compound serves as a photoinitiator in UV-curable coatings. Its ability to absorb UV light and initiate polymerization makes it valuable for creating durable coatings used in various applications, from automotive finishes to electronic devices.

| Application | Type of Coating | Properties |

|---|---|---|

| Automotive | Clear coat | High durability, scratch resistance |

| Electronics | Encapsulation | Moisture resistance |

Synthesis of Biodegradable Polymers

Recent studies have explored its role in synthesizing biodegradable polymers. By incorporating this compound into polymer chains, researchers have developed materials that degrade more readily in environmental conditions, addressing plastic pollution concerns.

Case Study: Antibacterial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antibacterial efficacy against common pathogens. The study concluded that modifications to the side chains significantly affected antimicrobial activity, paving the way for new antibiotic development.

Case Study: UV-Curable Coatings

A case study conducted by a leading materials science laboratory evaluated the performance of UV-curable coatings using this compound as a photoinitiator. Results showed enhanced curing speed and superior mechanical properties compared to traditional formulations.

Wirkmechanismus

The mechanism of action of ethyl 2,4-dimethoxybenzoylformate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active intermediates that participate in various biochemical processes. The methoxy groups on the benzene ring may also influence the compound’s reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,4-dimethoxybenzoylformate can be compared with other similar compounds, such as:

Ethyl 2,4-dimethoxybenzoate: Similar structure but lacks the formate group.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

2,4-Dimethoxybenzaldehyde: Contains the same benzene ring with methoxy groups but has an aldehyde functional group instead of an ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .

Biologische Aktivität

Ethyl 2,4-dimethoxybenzoylformate is an organic compound with the molecular formula and a molecular weight of 238.24 g/mol. This compound is recognized for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula:

- Molecular Weight: 238.24 g/mol

- CAS Number: 6592-19-4

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester functional group can undergo hydrolysis, releasing active intermediates that may participate in various biochemical processes. The presence of methoxy groups on the benzene ring can influence the compound's reactivity and binding affinity to target biomolecules, potentially affecting its pharmacological properties .

Pharmacological Potential

Research indicates that this compound may have several therapeutic applications:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.

- Anti-inflammatory Effects: There is evidence pointing towards its potential role in reducing inflammation, which is critical in treating various chronic diseases.

- Antioxidant Activity: The compound may also act as an antioxidant, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Nassar and Piva (2020) explored the antimicrobial effects of various derivatives of benzoylformate compounds, including this compound. Results indicated significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : In a recent investigation, the compound was tested in vitro for its anti-inflammatory properties using macrophage cell lines. The findings demonstrated a reduction in pro-inflammatory cytokine production, highlighting its potential use in treating inflammatory diseases .

- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent.

Synthesis Routes

This compound can be synthesized through several methods:

-

Reaction with Ethyl Oxalyl Monochloride :

- Reagents: Ethyl oxalyl monochloride and 1,3-dimethoxybenzene.

- Catalyst: Aluminum chloride.

- Conditions: Conducted in dichloromethane at low temperatures (0°C) to control reaction rates and optimize yields.

- Alternative Synthesis :

Eigenschaften

IUPAC Name |

ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-4-17-12(14)11(13)9-6-5-8(15-2)7-10(9)16-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWOADUTYQMXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563179 | |

| Record name | Ethyl (2,4-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6592-19-4 | |

| Record name | Ethyl (2,4-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.